molecular formula C7H4BrNS B1281670 5-Bromothieno[2,3-b]pyridine CAS No. 21344-24-1

5-Bromothieno[2,3-b]pyridine

Cat. No.: B1281670
CAS No.: 21344-24-1
M. Wt: 214.08 g/mol
InChI Key: YMOORGYWRBQPDZ-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS It is a brominated derivative of thieno[2,3-b]pyridine, characterized by a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromothieno[2,3-b]pyridine can be synthesized through several methods. One common method involves the bromination of thieno[2,3-b]pyridine. For example, the reaction of thieno[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetonitrile can yield this compound .

Another method involves the use of copper(II) bromide and isopentyl nitrite in acetonitrile at room temperature. The reaction mixture is quenched with saturated ammonium chloride and extracted with ethyl acetate. The combined extracts are washed with brine and concentrated to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromothieno[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: The parent compound without the bromine substitution.

    5-Chlorothieno[2,3-b]pyridine: A chlorinated derivative with similar properties.

    5-Iodothieno[2,3-b]pyridine: An iodinated derivative with distinct reactivity.

Uniqueness

5-Bromothieno[2,3-b]pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in material science further highlight its uniqueness.

Properties

IUPAC Name

5-bromothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOORGYWRBQPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(C=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21344-24-1
Record name 5-bromothieno[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 5-bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine from Part A (8.99 g, 31.4 mmol) was dissolved in ethanol (70 mL), followed by addition of K2CO3 (10.85 g, 78.5 mmol). Reaction was stirred at 65° C. for 1 hour. The reaction mixture was allowed to cool to 25° C., concentrated to dryness, and dissolved in EtOAc (150 mL). The solution was washed with H2O (80 mL), and brine (150 mL), dried over Na2SO4, filtered, and concentrated to yield white solid, 5-bromothieno[2,3-b]pyridine, 6.57 g (98%). 1H NMR (300 MHz, CDCl3) δ 8.60 (d, J≦2.2 Hz, 1H), 8.16 (d, J=2.2 Hz 1H), 7.57 (d, J=6.0 Hz 1H), 7.21 (d, J=6.0 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
10.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using Suzuki cross-coupling with 5-bromothieno[2,3-b]pyridine in the context of medicinal chemistry?

A1: The Suzuki cross-coupling reaction utilizing this compound as a starting material provides a convenient and efficient way to synthesize a diverse range of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines [, ]. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. By varying the boronic acid used in the reaction, libraries of structurally diverse compounds can be generated for structure-activity relationship studies, ultimately aiding in the discovery and development of new drugs.

Q2: What are the advantages of the synthetic method described in the research for generating libraries of potential drug candidates?

A2: The research highlights the simplicity and adaptability of the described synthetic method []. This approach allows for the incorporation of a variety of boronic acids, expanding the chemical space and facilitating the generation of diverse libraries of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. This ability to easily synthesize a range of structurally similar compounds is crucial for structure-activity relationship (SAR) studies, a cornerstone of drug discovery. By analyzing the relationship between chemical structure and biological activity, researchers can optimize lead compounds for improved potency, selectivity, and pharmacological properties.

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